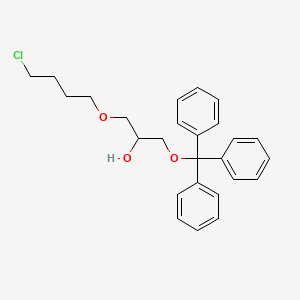![molecular formula C18H13NS B14394865 2-(4-Methylphenyl)naphtho[2,1-D][1,3]thiazole CAS No. 90016-95-8](/img/structure/B14394865.png)
2-(4-Methylphenyl)naphtho[2,1-D][1,3]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylphenyl)naphtho[2,1-D][1,3]thiazole is a heterocyclic compound that features a thiazole ring fused with a naphthalene moiety and a 4-methylphenyl substituent. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)naphtho[2,1-D][1,3]thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminonaphthalene with 4-methylbenzoyl chloride in the presence of a base, followed by cyclization with sulfur and a dehydrating agent . The reaction conditions often include elevated temperatures and inert atmospheres to ensure the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and may involve recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methylphenyl)naphtho[2,1-D][1,3]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated thiazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits significant antimicrobial and antifungal activities.
Medicine: Potential anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2-(4-Methylphenyl)naphtho[2,1-D][1,3]thiazole involves its interaction with various molecular targets. It can inhibit enzymes such as topoisomerases, which are crucial for DNA replication and cell division . The compound can also induce oxidative stress in microbial cells, leading to their death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Methylphenyl)naphtho[1,2-D][1,3]thiazole
- 2-(4-Methylphenyl)naphtho[2,3-D][1,3]thiazole
- 2-(4-Methylphenyl)naphtho[1,2-D][1,3]oxazole
Uniqueness
2-(4-Methylphenyl)naphtho[2,1-D][1,3]thiazole is unique due to its specific substitution pattern and the presence of both naphthalene and thiazole rings. This unique structure contributes to its distinct biological activities and chemical reactivity .
Propriétés
Numéro CAS |
90016-95-8 |
|---|---|
Formule moléculaire |
C18H13NS |
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
2-(4-methylphenyl)benzo[g][1,3]benzothiazole |
InChI |
InChI=1S/C18H13NS/c1-12-6-8-14(9-7-12)18-19-16-11-10-13-4-2-3-5-15(13)17(16)20-18/h2-11H,1H3 |
Clé InChI |
SBKMDFUZYUPQHU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC3=C(S2)C4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


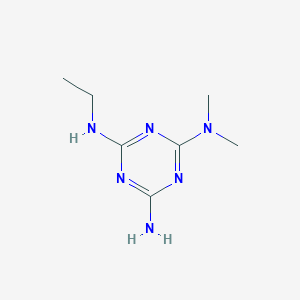
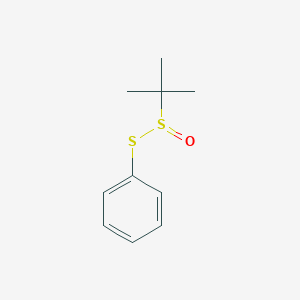

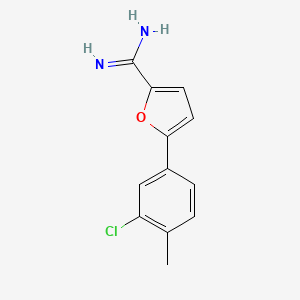

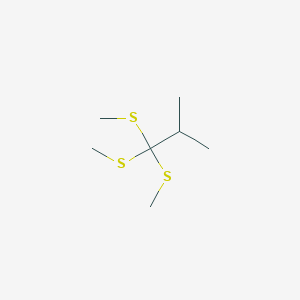
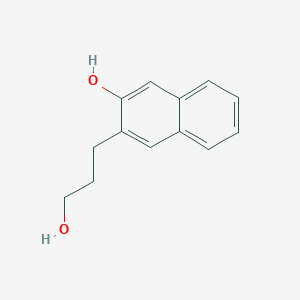
![(6-Hydroxyspiro[4.5]decan-6-yl)acetic acid](/img/structure/B14394828.png)
![Morpholine, 4,4'-bicyclo[3.3.1]nona-2,6-diene-2,6-diylbis-](/img/structure/B14394829.png)
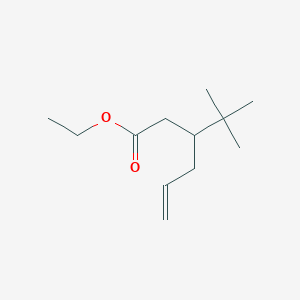
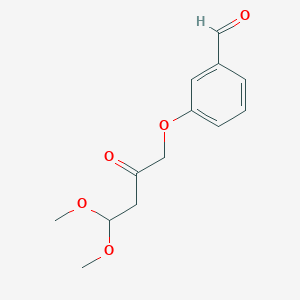
![1H-Benzo[c]quinolizine-5,5(6H)-dicarbonitrile, 2,3,4,4a-tetrahydro-](/img/structure/B14394837.png)
![1-[(1-Amino-2-methylpropan-2-yl)amino]-3-(2-chlorophenoxy)propan-2-ol](/img/structure/B14394859.png)
